1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c30-22(25-19-7-3-5-16-4-1-2-6-18(16)19)17-10-12-28(13-11-17)20-8-9-21(27-26-20)29-15-23-14-24-29/h1-2,4,6,8-9,14-15,17,19H,3,5,7,10-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQDQLKVVPODOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide is a novel synthetic molecule that has gained attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.45 g/mol. The structure features a triazole ring, a pyridazine moiety, and a tetrahydronaphthalene group, which are known to contribute to various biological activities.
Antimicrobial Activity
Studies have indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. Research has shown that derivatives similar to this compound have minimum inhibitory concentrations (MICs) in the range of 31.25 µg/mL against various pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. The tetrahydronaphthalene moiety has been linked to cytotoxic effects on cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values lower than 10 µM against breast cancer cell lines (MCF-7), indicating potent antiproliferative activity . The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Antioxidant Activity
Research has also highlighted the antioxidant properties of compounds containing tetrahydronaphthalene structures. These compounds scavenge free radicals effectively and reduce oxidative stress markers in biological systems. The antioxidant activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Liaras et al. (2014) demonstrated that a closely related triazole-pyridazine compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported an MIC of 15 µg/mL for S. aureus, showcasing the potential of triazole-containing compounds in treating bacterial infections .
Case Study 2: Anticancer Mechanisms
In a preclinical study evaluating the anticancer effects of similar compounds on colorectal cancer cells, it was found that treatment with these derivatives led to a significant decrease in cell viability (up to 85% at 20 µM). The study suggested that these compounds induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Summary Table of Biological Activities
| Biological Activity | Mechanism | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC = 31.25 µg/mL |
| Anticancer | Induction of apoptosis | IC50 < 10 µM (MCF-7 cells) |
| Antioxidant | Scavenging free radicals | Not quantified |
Q & A
Q. What are the key structural features of this compound, and how do they influence its pharmacological profile?
The compound integrates a piperidine ring, pyridazine core, and 1,2,4-triazole moiety, which collectively enable interactions with biological targets (e.g., kinases, receptors). The tetrahydronaphthalen-1-yl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Structural characterization via NMR and X-ray crystallography is critical to confirm stereochemistry and regioselectivity, as misassignment can lead to erroneous activity interpretations .
Q. What synthetic routes are commonly employed for this compound, and what are their yield limitations?
Multi-step synthesis typically involves coupling a pre-functionalized pyridazine-triazole intermediate with a tetrahydronaphthalen-1-yl-substituted piperidine-carboxamide. Key steps include:
- Step 1 : Formation of the pyridazine-triazole core via nucleophilic substitution (e.g., 1H-1,2,4-triazole at position 6 of pyridazine).
- Step 2 : Piperidine-carboxamide coupling using EDCI/HOBt or similar activating agents. Reported yields range from 6% to 39% for analogous compounds, with lower yields attributed to steric hindrance during coupling .
Q. How is purity validated, and what thresholds are acceptable for in vitro assays?
Reverse-phase HPLC with UV detection (≥95% purity) and LC-MS for mass confirmation are standard. Impurities >5% may confound biological assays, particularly in kinase inhibition studies where off-target effects are common .
Advanced Research Questions
Q. How can conflicting cytotoxicity data in different cell lines be systematically addressed?
Discrepancies may arise from variations in cell permeability, metabolic activity, or off-target effects. A three-tiered approach is recommended:
- Tier 1 : Replicate assays across multiple cell lines (e.g., HEK293, HeLa, MCF-7) with standardized protocols.
- Tier 2 : Perform target engagement assays (e.g., thermal shift assays) to confirm binding to the intended kinase/receptor.
- Tier 3 : Use CRISPR knockouts to isolate target-specific effects .
Q. What strategies optimize solubility and bioavailability without compromising activity?
- Backbone modification : Introduce polar groups (e.g., hydroxyl, amine) on the tetrahydronaphthalene ring.
- Prodrug approaches : Esterification of the carboxamide to enhance membrane permeability.
- Co-solvent systems : Use cyclodextrins or PEG-based formulations for in vivo studies .
Q. How can reaction yields be improved for large-scale synthesis?
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions.
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings (if applicable).
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .
Methodological Considerations
Q. What analytical techniques resolve ambiguities in stereochemical assignments?
- NOESY NMR : Determines spatial proximity of protons in the piperidine and tetrahydronaphthalene moieties.
- Vibrational circular dichroism (VCD) : Assigns absolute configuration for chiral centers.
- Single-crystal XRD : Gold standard for confirming 3D structure .
Q. How should researchers design selectivity assays against structurally related kinases?
Use a panel of 10–15 kinases from the same family (e.g., AGC or CAMK kinase families) at ATP concentrations near physiological levels (1 mM). Counter-screening with unrelated kinases (e.g., tyrosine kinases) identifies off-target effects. Data normalization to staurosporine (broad-spectrum inhibitor) controls is critical .
Data Contradiction Analysis
Q. How to interpret discrepancies between in vitro potency and in vivo efficacy?
Poor correlation often stems from metabolic instability or inadequate pharmacokinetics. Solutions include:
Q. What experimental controls mitigate batch-to-batch variability in biological assays?
- Internal standards : Spiked controls (e.g., staurosporine for cytotoxicity assays).
- Blinded replicates : Minimize operator bias in high-throughput screens.
- Stability testing : Pre-assay HPLC analysis to confirm compound integrity under assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
